molecular formula C6H2Cl3I B1295845 1,3,5-Trichloro-2-iodobenzene CAS No. 6324-50-1

1,3,5-Trichloro-2-iodobenzene

Cat. No. B1295845
CAS RN: 6324-50-1
M. Wt: 307.3 g/mol
InChI Key: XXFFSBRDPQFIPO-UHFFFAOYSA-N
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Description

“1,3,5-Trichloro-2-iodobenzene” is a chemical compound with the molecular formula C6H2Cl3I . It is used in various chemical reactions and has a molecular weight of 307.34 g/mol .


Molecular Structure Analysis

The molecular structure of “1,3,5-Trichloro-2-iodobenzene” consists of a benzene ring with three chlorine atoms and one iodine atom attached to it . The InChI code for this compound is 1S/C6H2Cl3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H .


Physical And Chemical Properties Analysis

“1,3,5-Trichloro-2-iodobenzene” is a solid at room temperature . It has a molecular weight of 307.3 g/mol and a computed XLogP3-AA value of 4.5 .

Scientific Research Applications

Organic Synthesis

1,3,5-Trichloro-2-iodobenzene is a valuable reagent in organic synthesis. It serves as an intermediate for the preparation of various organic compounds. Its iodine and chlorine atoms can be selectively replaced with other functional groups, making it a versatile building block for complex molecules .

Pharmaceutical Research

In pharmaceutical research, 1,3,5-Trichloro-2-iodobenzene is used to synthesize compounds with potential medicinal properties. It’s particularly useful in creating molecules that might exhibit antimicrobial or anticancer activities, contributing to the development of new drugs .

Material Science

This compound plays a role in material science as a precursor for materials with specific properties. For instance, it can be used to synthesize polymers or other materials that require halogenated benzene rings as a structural component .

Analytical Chemistry

In analytical chemistry, 1,3,5-Trichloro-2-iodobenzene can be used as a standard or reference compound in various analytical techniques, such as NMR, HPLC, and LC-MS, to identify or quantify other substances .

Safety and Hazards

“1,3,5-Trichloro-2-iodobenzene” is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to keep it in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

1,3,5-trichloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFFSBRDPQFIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979279
Record name 1,3,5-Trichloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trichloro-2-iodobenzene

CAS RN

6324-50-1
Record name 1,3,5-Trichloro-2-iodobenzene
Source CAS Common Chemistry
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Record name 6324-50-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Trichloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of paratoluene sulfonic acid monohydrate (14.5 g; 76.4 mmol) in acetonitrile (100 ml) was added the 2,4,6-trichloroaniline (5.0 g; 25.5 mmol). The resulting white suspension was cooled to 10-15° C. and to this was added, gradually a solution of sodium nitrite (3.5 g; 51.0 mmol) and potassium iodide (10.6 g; 63.6 mmol) in water (15 ml), the suspension became dark brown, thick and gas release was observed. The thick mixture was stirred for 10 min at 10° C. and then temperature was allowed to increase to 20° C. The solution obtained was stirred for 1 h. The solution was poured in water, 1M sodium hydrogen carbonate solution was added (pH adjusted to 9-10) and 2M solution of sodium thiosulfate was added. The mixture was extracted three times with dichloromethane. Organics were combined, dried over sodium sulfate and the solvent was removed in vacuo to provide a resin which was subject to flash column chromatography (eluant: c-hexane). 6.3 g (80% of theory) of 1,3,5-trichloro-2-iodo-benzene was obtained as a white solid.
Name
Quantity
15 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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14.5 g
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5 g
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100 mL
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solvent
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3.5 g
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reactant
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10.6 g
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reactant
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solution
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[Compound]
Name
c-hexane
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0 (± 1) mol
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reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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